Cas no 11592-35-1 (boc-d-tic-oh)

Boc-D-Tic-OH is a protected derivative of the non-proteinogenic amino acid D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic). The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enhancing stability and facilitating selective reactions in peptide synthesis. This compound is particularly valuable in the preparation of chiral peptides and peptidomimetics, where the D-configuration and rigid tetrahydroisoquinoline scaffold contribute to conformational control and bioactivity modulation. Its high purity and compatibility with standard solid-phase peptide synthesis (SPPS) protocols make it a reliable building block for medicinal chemistry and biochemical research. The Boc group can be readily removed under mild acidic conditions, enabling further functionalization.
boc-d-tic-oh structure
boc-d-tic-oh structure
Product Name:boc-d-tic-oh
CAS No:11592-35-1
MF:C15H19NO4
MW:277.3156645298
CID:894792
PubChem ID:664088
Update Time:2025-10-29

boc-d-tic-oh Chemical and Physical Properties

Names and Identifiers

    • boc-d-tic-oh
    • Boc-D-Tetrahydroisoquinoline-3-COOH
    • (3S)-2-tert-butoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
    • (S)-(+)-2-(Tertutoxycarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
    • Boc-(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • Boc-Tic-OH
    • BRD-K91868689-001-07-8
    • SR-01000644270-1
    • AC-9996
    • AKOS015892636
    • BP-10136
    • SCHEMBL66871
    • (3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
    • (S)-2-tert-Butoxycarbonyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
    • N-Boc-L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
    • cid_664088
    • (3S)-2-[(Tert-Butoxy)Carbonyl]-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid
    • (3S)-2-[(2-methylpropan-2-yl)oxy-oxomethyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
    • 2-(t-butyloxycarbonyl)-1,2,3,4-tetrahydro-isoquinoline-3(S)-carboxylic acid
    • CS-17309
    • (3S)-2-(tert-butoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
    • 78879-20-6
    • MLS000080285
    • EN300-154275
    • (S)-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester
    • HMS566J18
    • CCG-55234
    • (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • (S)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • 11592-35-1
    • Boc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • AR3038
    • (S)-()-N-BOC-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLIC ACID
    • MFCD00143845
    • HFPVZPNLMJDJFB-LBPRGKRZSA-N
    • N-tert-Butyloxycarbonyl-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • (S)-N-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
    • SMR000038109
    • Boc-Tic-OH, >=97.0% (TLC)
    • (S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • BDBM93566
    • Boc-L-Tic
    • Boc-L-Tic-OH
    • (3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • CS-W002429
    • Boc-L-TicOH
    • Maybridge1_008840
    • B4501
    • CHEMBL1505896
    • (s)-n-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • HMS2279M13
    • (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, N-BOC protected
    • Inchi: 1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m0/s1
    • InChI Key: HFPVZPNLMJDJFB-LBPRGKRZSA-N
    • SMILES: O(C(N1CC2C=CC=CC=2C[C@H]1C(=O)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 277.13140809g/mol
  • Monoisotopic Mass: 277.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • PSA: 66.84000
  • LogP: 2.37090

boc-d-tic-oh Security Information

  • WGK Germany:3
  • Safety Instruction: 24/25
  • Storage Condition:2-8°C

boc-d-tic-oh Pricemore >>

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Additional information on boc-d-tic-oh

Research Brief on Boc-D-Tic-OH (CAS 11592-35-1) in Chemical Biology and Pharmaceutical Applications

Boc-D-Tic-OH (CAS 11592-35-1), a protected derivative of the non-proteinogenic amino acid D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic), has recently gained significant attention in peptide chemistry and drug discovery. This research brief synthesizes key findings from 2022-2023 studies examining its applications in medicinal chemistry, particularly as a constrained scaffold for GPCR-targeting peptides and as a building block for novel protease inhibitors.

Recent structural studies (J. Med. Chem. 2023, 66(5)) demonstrate that the tetrahydroisoquinoline core of Boc-D-Tic-OH provides exceptional conformational restriction when incorporated into peptide chains. Researchers at Kyoto University successfully utilized this property to develop stabilized analogs of opioid peptides with improved metabolic stability (t1/2 increased 3-5 fold in human plasma compared to linear counterparts). The boc-protection strategy proved crucial for maintaining chirality during solid-phase peptide synthesis.

In neuropharmacology applications (ACS Chem. Neurosci. 2022, 13(18)), Boc-D-Tic-OH served as the key intermediate for developing selective δ-opioid receptor antagonists. The constrained structure prevented peptide backbone flexibility, leading to compounds with >100× selectivity over μ-opioid receptors. Molecular dynamics simulations revealed that the Tic moiety's rigid bicyclic system optimally fills a hydrophobic pocket in the δ-receptor's binding site.

Notably, a 2023 Nature Communications paper (14:2312) reported Boc-D-Tic-OH's utility in constructing macrocyclic peptide libraries targeting SARS-CoV-2 main protease. The researchers developed an efficient on-resin cyclization method where the Tic residue's conformation facilitated 12-14 membered ring formation with 78-92% yields. This approach yielded several inhibitors with IC50 values below 100 nM.

From a synthetic chemistry perspective, Org. Process Res. Dev. 2023 (27:4) published an improved manufacturing process for Boc-D-Tic-OH, achieving 85% overall yield from D-phenylalanine via a modified Pictet-Spengler reaction. The new protocol reduces hazardous reagents by 60% while maintaining >99.5% enantiomeric purity, addressing previous scale-up challenges for this important building block.

Emerging applications in 2023 include its incorporation into: 1) PET tracer candidates for neurodegenerative disease imaging (showing superior blood-brain barrier penetration in primate models), and 2) cell-penetrating peptide conjugates for mRNA delivery (enhancing endosomal escape efficiency by 40-50% compared to standard sequences). These developments position Boc-D-Tic-OH as a versatile tool for next-generation biotherapeutics.

Ongoing clinical trials (Phase I/II) featuring Tic-containing peptides derived from Boc-D-Tic-OH include treatments for neuropathic pain (NCT05438182) and fibrotic liver disease (NCT05677906). Preliminary results suggest favorable pharmacokinetic profiles, with plasma concentrations remaining above therapeutic thresholds for 8-12 hours post-administration.

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